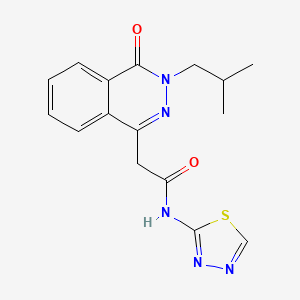![molecular formula C22H23NO6 B12173306 (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173306.png)
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione is a complex organic molecule with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine-2,3-dione core: This can be achieved through a cyclization reaction involving an appropriate dione precursor.
Introduction of the 4-(prop-2-en-1-yloxy)phenyl group: This step often involves a substitution reaction using a suitable phenyl derivative.
Attachment of the hydroxy(5-methylfuran-2-yl)methylidene group: This step can be accomplished through a condensation reaction with a furan derivative.
Addition of the 2-methoxyethyl group: This can be achieved through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds and carbonyl groups can be reduced to form alcohols or alkanes.
Substitution: The phenyl and furan groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.
Applications De Recherche Scientifique
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a therapeutic agent due to its unique structure and functional groups.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione: can be compared with other similar compounds, such as:
Cresols: These are simpler aromatic compounds with hydroxyl and methyl groups.
Aliphatic amines: These compounds contain amine groups and are commonly used in various chemical reactions.
Phenolic compounds: These include compounds like rosmarinic acid, which have hydroxyl groups attached to aromatic rings.
The uniqueness of This compound lies in its complex structure, which combines multiple functional groups, making it versatile for various applications.
Propriétés
Formule moléculaire |
C22H23NO6 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H23NO6/c1-4-12-28-16-8-6-15(7-9-16)19-18(20(24)17-10-5-14(2)29-17)21(25)22(26)23(19)11-13-27-3/h4-10,19,25H,1,11-13H2,2-3H3 |
Clé InChI |
HCELGSIXCYVLCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC=C)CCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanamide](/img/structure/B12173224.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12173225.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12173228.png)
![N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12173244.png)
![1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12173246.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12173254.png)
![3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12173259.png)
![N-(2-(6-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12173262.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12173270.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide](/img/structure/B12173275.png)
![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B12173283.png)

![Methyl 2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12173292.png)
![3-(1H-indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one](/img/structure/B12173298.png)
